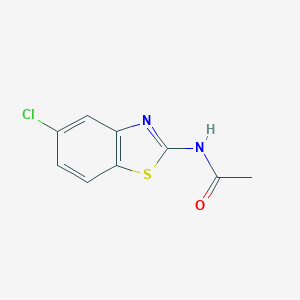
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide, commonly known as CBA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. CBA belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of CBA and its derivatives is not fully understood, but several studies have suggested that they may act through various pathways, including inhibition of enzymes, such as topoisomerases and kinases, and disruption of cellular signaling pathways. For instance, a study reported that a CBA derivative exhibited potent inhibitory activity against topoisomerase II, an enzyme that plays a critical role in DNA replication and cell proliferation.
Biochemical and physiological effects:
CBA and its derivatives have been shown to exhibit diverse biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory activities. Several studies have reported the inhibition of bacterial and fungal growth by CBA derivatives, indicating their potential as antimicrobial agents. Moreover, some CBA derivatives have been shown to exhibit potent antitumor activity against various cancer cell lines, indicating their potential as anticancer agents. Additionally, CBA and its derivatives have been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBA and its derivatives offer several advantages for laboratory experiments, including their ease of synthesis, stability, and diversity of biological activities. Moreover, their synthetic accessibility allows for the generation of a wide range of derivatives with varying biological activities. However, some limitations of CBA and its derivatives include their potential toxicity and limited bioavailability, which may limit their clinical applications.
Direcciones Futuras
Several future directions can be explored for the development and application of CBA and its derivatives. One potential direction is the synthesis and evaluation of novel CBA derivatives with improved potency, selectivity, and pharmacokinetic properties. Additionally, the development of CBA-based materials with unique properties, such as optical and electronic properties, can be explored. Finally, the exploration of the biological mechanisms underlying the diverse biological activities of CBA and its derivatives can provide insights into their potential therapeutic applications.
In conclusion, CBA is a synthetic compound with diverse biological activities that has gained attention in the scientific community for its potential applications in various fields. Its ease of synthesis, stability, and diversity of biological activities make it an attractive scaffold for the development of novel drugs and materials. However, further studies are needed to fully understand its mechanisms of action and to explore its potential applications in various fields.
Métodos De Síntesis
CBA can be synthesized through various methods, including the reaction of 2-aminobenzothiazole with chloroacetic acid in the presence of a catalyst, such as triethylamine, under reflux conditions. The reaction yields CBA as a white crystalline solid, which is purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
CBA has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. Several studies have reported the synthesis and evaluation of CBA derivatives as potential anticancer, antitubercular, and antifungal agents. For instance, a recent study reported the synthesis of novel CBA derivatives and their evaluation as potential anticancer agents against human breast cancer cells. The results showed that some of the derivatives exhibited significant cytotoxicity against the cancer cells, indicating their potential as anticancer agents.
Propiedades
Fórmula molecular |
C9H7ClN2OS |
|---|---|
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,1H3,(H,11,12,13) |
Clave InChI |
BWCVOBISDLHAFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
SMILES canónico |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244037.png)
![2-(2-methylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244040.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244042.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B244044.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244045.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B244046.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244048.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B244050.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244051.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B244052.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B244053.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide](/img/structure/B244055.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)